molecular formula C7H4BrN B079517 3-Bromo-5-ethynylpyridine CAS No. 866683-52-5

3-Bromo-5-ethynylpyridine

Cat. No.: B079517
CAS No.: 866683-52-5
M. Wt: 182.02 g/mol
InChI Key: KMTYILRNJPSUDX-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on the pyridine ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of 3-Bromo-5-ethynylpyridine typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-5-iodopyridine
  • 3-Bromo-5-chloropyridine
  • 3-Bromo-5-fluoropyridine

Comparison:

Properties

IUPAC Name

3-bromo-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYILRNJPSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572650
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-52-5
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethynylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add a 1 M aqueous solution of potassium hydroxide (369.7 mmol, 370 mL) to a stirred solution of 3-bromo-5-trimethylsilanylethynyl-pyridine (85.4 g, 336.1 mmol), (prepared essentially as described in PREPARATION 22), in 850 mL of methanol at 15° C. Stir at room temperature for 2 h and concentrate. Dissolve the residue in 800 mL of dichloromethane, sequentially wash with water (160 mL) and an aqueous saturated solution of sodium chloride (160 mL), dry (magnesium sulfate) and concentrate with only slight heating to give the title compound as a pale volatile brown solid (53.84 g, 88%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Yield
88%

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